Cas no 4122-54-7 (1-(1H-Imidazol-1-yl)butan-1-one)

1-(1H-Imidazol-1-yl)butan-1-one is a versatile heterocyclic compound featuring an imidazole moiety linked to a butanone framework. This structure imparts reactivity suitable for applications in pharmaceutical synthesis, agrochemical development, and coordination chemistry. The imidazole ring provides a nucleophilic site for further functionalization, while the ketone group offers potential for condensation or reduction reactions. Its balanced polarity enhances solubility in both organic and aqueous media, facilitating its use as an intermediate in multi-step syntheses. The compound’s stability under standard conditions ensures reliable handling and storage. Its utility in constructing biologically active molecules makes it valuable for research and industrial processes requiring precise molecular modifications.
1-(1H-Imidazol-1-yl)butan-1-one structure
4122-54-7 structure
Product Name:1-(1H-Imidazol-1-yl)butan-1-one
CAS No:4122-54-7
MF:C7H10N2O
MW:138.167101383209
MDL:MFCD00191892
CID:324694
PubChem ID:643404
Update Time:2025-05-19

1-(1H-Imidazol-1-yl)butan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(1H-Imidazol-1-yl)butan-1-one
    • 1-Butanone,1-(1H-imidazol-1-yl)-
    • 1-BUTYRYLIMIDAZOLE
    • 1-imidazol-1-ylbutan-1-one
    • 4122-54-7
    • DTXSID50349173
    • InChI=1/C7H10N2O/c1-2-3-7(10)9-5-4-8-6-9/h4-6H,2-3H2,1H
    • A6840
    • SCHEMBL1775356
    • AMY24870
    • 1-butyryl-1H-imidazole
    • 1H-imidazole, 1-(1-oxobutyl)-
    • AKOS015918264
    • FT-0652937
    • MDL: MFCD00191892
    • Inchi: 1S/C7H10N2O/c1-2-3-7(10)9-5-4-8-6-9/h4-6H,2-3H2,1H3
    • InChI Key: FRBJFEASMICLGH-UHFFFAOYSA-N
    • SMILES: O=C(CCC)N1C=NC=C1

Computed Properties

  • Exact Mass: 138.07900
  • Monoisotopic Mass: 138.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 34.9A^2

Experimental Properties

  • Color/Form: Liquid, foul smelling
  • Density: 1.086
  • Boiling Point: 247.4°C at 760 mmHg
  • Flash Point: 113 ºC
  • Refractive Index: 1.496
  • PSA: 34.89000
  • LogP: 1.32340
  • Solubility: Not determined

1-(1H-Imidazol-1-yl)butan-1-one Security Information

  • WGK Germany:3
  • Hazard Category Code: R36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

1-(1H-Imidazol-1-yl)butan-1-one Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(1H-Imidazol-1-yl)butan-1-one Pricemore >>

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Additional information on 1-(1H-Imidazol-1-yl)butan-1-one

Chemical Profile of 1-(1H-Imidazol-1-yl)butan-1-one (CAS No. 4122-54-7)

1-(1H-Imidazol-1-yl)butan-1-one, also known by its CAS registry number 4122-54-7, is a versatile organic compound with a unique structure that has garnered significant attention in both academic and industrial research. This compound belongs to the class of imidazole derivatives, which are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The molecule consists of a butanone backbone substituted with an imidazole ring at the 1-position, creating a structure that is both chemically reactive and functionally versatile.

The synthesis of 4122-54-7 typically involves the condensation of an aldehyde or ketone with an imidazole derivative, often under acidic or basic conditions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the environmental footprint associated with traditional production methods. This has made 1-(1H-imidazolyl)butanone a more sustainable choice for large-scale manufacturing.

One of the most notable applications of CAS No. 4122-54-7 is in the field of drug discovery. Its imidazole moiety is known to exhibit significant biological activity, particularly as a ligand for various enzyme targets. For instance, studies have shown that this compound can modulate the activity of histone deacetylases (HDACs), making it a promising candidate for anti-cancer therapies. Recent research has further elucidated its mechanism of action, revealing that it interacts with specific residues in the enzyme's active site, thereby inhibiting its function.

In addition to its pharmaceutical applications, 4122-54-7 has found utility in materials science as a precursor for advanced polymers and coatings. Its ability to form stable covalent bonds under mild conditions makes it ideal for use in cross-linking reactions. A recent study demonstrated that when incorporated into polyurethane formulations, this compound significantly enhances the material's mechanical strength and thermal stability, suggesting its potential for use in high-performance industrial applications.

The environmental impact of CAS No. 4122-54-7 has also been a topic of recent research interest. Studies have shown that while it is biodegradable under aerobic conditions, its persistence in anaerobic environments raises concerns about long-term ecological effects. To address this, researchers are exploring methods to enhance its biodegradability through chemical modifications or microbial degradation pathways.

From a structural perspective, 4122-54-7 exhibits interesting electronic properties due to the conjugation between the imidazole ring and the ketone group. This conjugation not only influences its reactivity but also contributes to its optical properties, making it a candidate for use in optoelectronic devices. Recent experiments have demonstrated that thin films prepared from this compound exhibit efficient charge transport characteristics, which could be leveraged in organic light-emitting diodes (OLEDs) or photovoltaic cells.

In summary, CAS No. 4122-54_7, or 1-(imidazolyl)butanone, is a multifaceted compound with applications spanning pharmaceuticals, materials science, and environmental chemistry. Its unique structure and reactivity continue to drive innovative research across various disciplines, underscoring its importance as a key building block in modern chemistry.

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